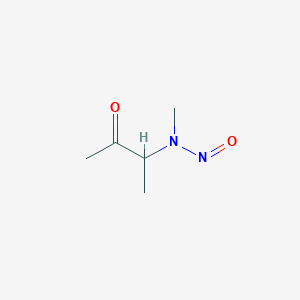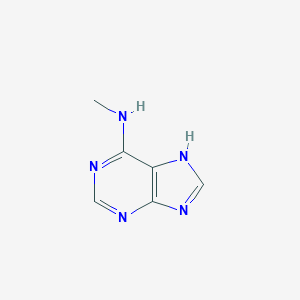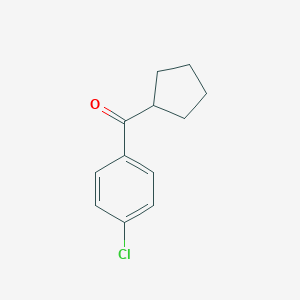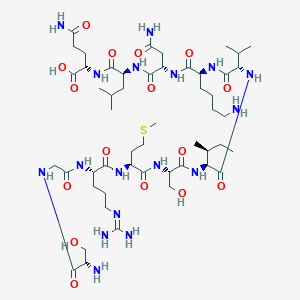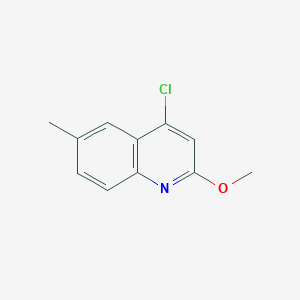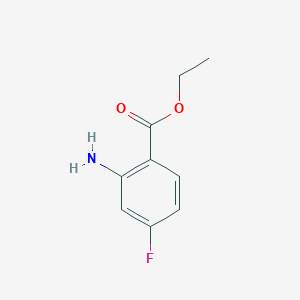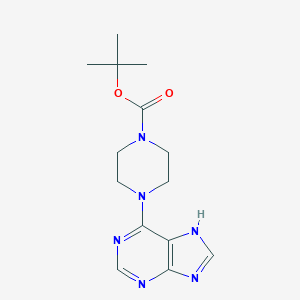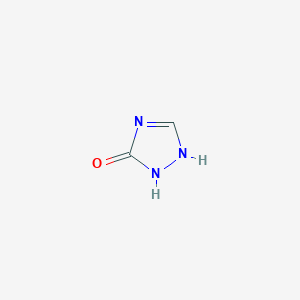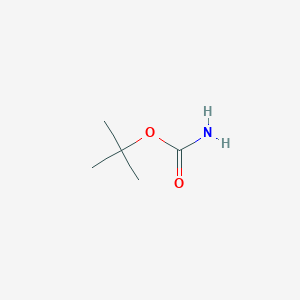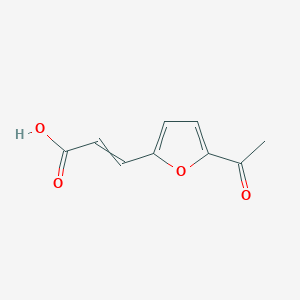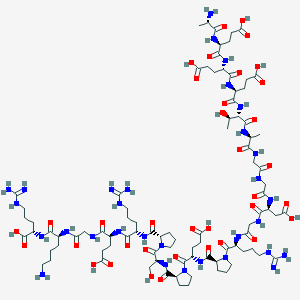
2-Chloroquinolin-3-amine
Übersicht
Beschreibung
2-Chloroquinolin-3-amine is a chemical compound with the molecular formula C9H7ClN2. It is also known by other names such as 3-Amino-2-chloroquinoline and 2-CHLORO-3-AMINOQUINOLINE .
Synthesis Analysis
The synthesis of 2-Chloroquinolin-3-amine involves various methods. One of the methods includes the reduction of the nitrile group of a related compound with LiAlH4 in THF, yielding the desired (2-chloroquinolin-3-yl)methanamine .Molecular Structure Analysis
The molecular structure of 2-Chloroquinolin-3-amine has been theoretically optimized using DFT with the basis set B3LYP/6–311++G (d,p). The parameters were measured and potential energy distribution was used in Fourier transforms, IR, and Raman analysis .Chemical Reactions Analysis
2-Chloroquinolin-3-amine can undergo various chemical reactions. For instance, it can be used in the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .Physical And Chemical Properties Analysis
2-Chloroquinolin-3-amine has a molecular weight of 178.62 g/mol. It has one hydrogen bond donor count and two hydrogen bond acceptor counts. Its topological polar surface area is 38.9 Ų .Wissenschaftliche Forschungsanwendungen
Antimycotic Agents : Kumar et al. (2011) synthesized a series of secondary amines containing 2-chloroquinoline, which exhibited potential antifungal activity against various fungal strains, including Aspergillus niger and Aspergillus flavus. This study indicates the utility of 2-chloroquinolin-3-amine derivatives in developing new antimycotic agents (Kumar, Bawa, Drabu, & Panda, 2011).
Biological Evaluation : Bhuvaneswari et al. (2020) studied the anti-inflammatory, DNA binding, and molecular docking properties of 2-chloroquinolin-3-yl-methylene-pyridine/pyrazole derivatives and their palladium(II) complexes, indicating potential biomedical applications (Bhuvaneswari, Umadevi, & Vanajothi, 2020).
Synthesis and Reactivity : Gouda and El‐Bana (2022) discussed the preparation of 2-chloroquinoline-3-carbaldehyde derivatives, highlighting the synthesis and reactivity of 2-aminoquinolines. This review showcases the diverse chemical reactions that can be performed with 2-chloroquinoline derivatives (Gouda & El‐Bana, 2022).
Palladium-Catalyzed Reactions : Shiri et al. (2017) investigated the palladium-catalyzed reaction of 2-chloroquinoline-3-carbaldehydes and isocyanides, highlighting the potential of 2-chloroquinolin-3-amine in organic synthesis, especially in the formation of quinoline derivatives (Shiri, Ranjbar, Yasaei, Zamanian, & Notash, 2017).
Antibacterial and Antifungal Agents : Shiri et al. (2016) synthesized novel quinoline derivatives with antimicrobial activity, further illustrating the pharmaceutical potential of 2-chloroquinoline-based compounds (Shiri, Nejatinejhad-Arani, Faghihi, Shintre, & Koorbanally, 2016).
Corrosion Inhibition : Prabhu et al. (2008) studied the corrosion inhibition effect of Schiff's bases derived from 2-chloroquinoline on mild steel, showing the compound's utility in industrial applications (Prabhu, Venkatesha, Shanbhag, Kulkarni, & Kalkhambkar, 2008).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloroquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-7(11)5-6-3-1-2-4-8(6)12-9/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYIQSMKUOEULA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601587 | |
| Record name | 2-Chloroquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroquinolin-3-amine | |
CAS RN |
116632-54-3 | |
| Record name | 2-Chloro-3-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116632-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloroquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroquinolin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




